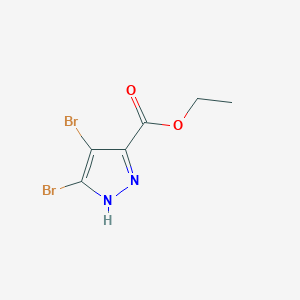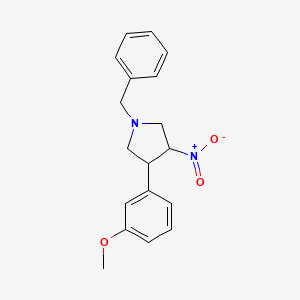
1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a nitropyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolidine derivative followed by benzylation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and benzylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Benzyl-3-(3-methoxybenzyl)urea
- 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone
Comparison: 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine is unique due to its nitropyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C18H20N2O3/c1-23-16-9-5-8-15(10-16)17-12-19(13-18(17)20(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3 |
Clave InChI |
HGPNVCYXMWDMEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


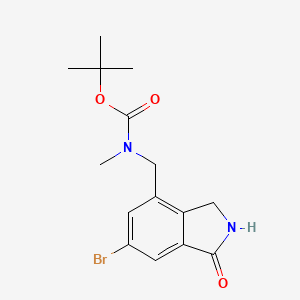
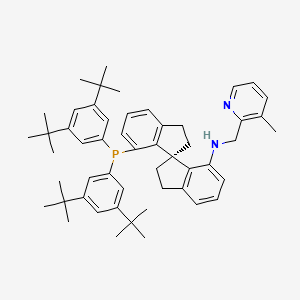
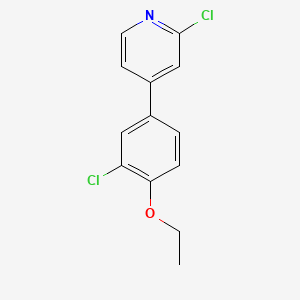

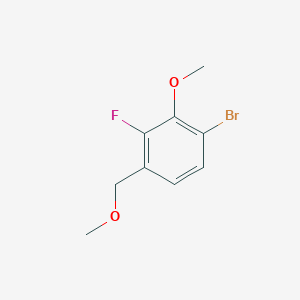
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)

![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)


